molecular formula C11H18ClNO2 B2916268 1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone CAS No. 2411178-44-2

1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone

Cat. No. B2916268
CAS RN: 2411178-44-2
M. Wt: 231.72
InChI Key: KVOUBCHZUKFBIW-MWLCHTKSSA-N
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Description

1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72. The purity is usually 95%.
BenchChem offers high-quality 1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-[(4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-7-10(15)13-6-2-5-11(8-14)4-1-3-9(11)13/h9,14H,1-8H2/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUBCHZUKFBIW-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCCN2C(=O)CCl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCCN2C(=O)CCl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-1-[(4aR,7aS)-4a-(hydroxymethyl)-octahydro-1H-cyclopenta[b]pyridin-1-yl]-2-chloroethan-1-one

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